molecular formula C20H22BrNO2 B4063647 {4-[(2-Bromophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone

{4-[(2-Bromophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone

Cat. No.: B4063647
M. Wt: 388.3 g/mol
InChI Key: BXNHJKBTBXFEHP-UHFFFAOYSA-N
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Description

{4-[(2-Bromophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone is a complex organic compound that features a bromophenoxy group, a phenyl group, and a piperidinyl methanone moiety

Properties

IUPAC Name

[4-[(2-bromophenoxy)methyl]phenyl]-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO2/c1-15-6-4-5-13-22(15)20(23)17-11-9-16(10-12-17)14-24-19-8-3-2-7-18(19)21/h2-3,7-12,15H,4-6,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNHJKBTBXFEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {4-[(2-Bromophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 2-bromophenol with benzyl chloride to form 2-bromobenzyl chloride. This intermediate is then reacted with 4-hydroxybenzaldehyde to yield 4-[(2-bromophenoxy)methyl]benzaldehyde. The final step involves the condensation of this intermediate with 2-methylpiperidine in the presence of a suitable catalyst to form the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques such as high-pressure synthesis, hydrothermal methods, and molten salt synthesis can be employed to achieve efficient production .

Chemical Reactions Analysis

{4-[(2-Bromophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or copper(I) iodide .

Scientific Research Applications

{4-[(2-Bromophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(2-Bromophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of a particular kinase, thereby affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

{4-[(2-Bromophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone can be compared with similar compounds such as dichloroanilines and piperidine derivatives. While dichloroanilines are primarily used in the production of dyes and herbicides, piperidine derivatives have significant pharmacological applications . The unique combination of functional groups in this compound provides it with distinct chemical and biological properties that make it valuable for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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